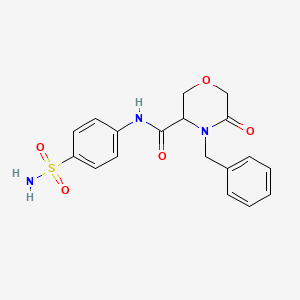![molecular formula C21H25N3O2 B6496150 N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-phenylethanediamide CAS No. 955774-86-4](/img/structure/B6496150.png)
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-phenylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of tetrahydroquinoline, which is a type of organic compound. Tetrahydroquinolines are often used in the synthesis of various pharmaceuticals and have a wide range of applications .
Molecular Structure Analysis
The molecular structure of this compound would likely include a tetrahydroquinoline core, which consists of a benzene ring fused to a nitrogen-containing pyrrolidine ring .Chemical Reactions Analysis
Tetrahydroquinolines can undergo various chemical reactions, including reductions, oxidations, and various substitutions . The specific reactions would depend on the other functional groups present in the molecule.科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-phenylethanediamide, focusing on six unique applications:
Pharmaceutical Development
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-phenylethanediamide has shown potential in pharmaceutical development due to its structural similarity to bioactive compounds. Its tetrahydroquinoline core is a common motif in many drugs, making it a candidate for further modification and optimization in drug design . This compound can be explored for its potential as an anti-inflammatory, analgesic, or anticancer agent.
Neuroprotective Agents
Research indicates that derivatives of tetrahydroquinoline exhibit neuroprotective properties. N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-phenylethanediamide could be investigated for its ability to protect neurons from oxidative stress and neurodegenerative conditions such as Alzheimer’s and Parkinson’s diseases . Its efficacy in reducing neuronal damage and promoting cell survival could be a significant area of study.
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial properties. Tetrahydroquinoline derivatives have been studied for their effectiveness against various bacterial and fungal strains . N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-phenylethanediamide could be tested for its ability to inhibit the growth of pathogenic microorganisms, offering a new avenue for developing antimicrobial agents.
Antioxidant Properties
Compounds containing the tetrahydroquinoline scaffold are known for their antioxidant capabilities. N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-phenylethanediamide may help in scavenging free radicals and reducing oxidative stress . This property is particularly valuable in preventing cellular damage and aging, making it a candidate for inclusion in antioxidant therapies and supplements.
Dye and Pigment Industry
The compound’s chemical properties suggest potential applications in the dye and pigment industry. Tetrahydroquinoline derivatives are known for their vibrant colors and stability. N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-phenylethanediamide could be synthesized and tested for use in creating new dyes and pigments for various industrial applications.
RSC Advances MDPI SpringerOpen RSC Advances : MDPI : SpringerOpen : RSC Advances : MDPI
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-2-24-14-6-7-17-15-16(10-11-19(17)24)12-13-22-20(25)21(26)23-18-8-4-3-5-9-18/h3-5,8-11,15H,2,6-7,12-14H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYBFASAGNQOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-phenylethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B6496071.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496072.png)
![N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6496074.png)
![N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6496080.png)
![N-[(oxolan-2-yl)methyl]-N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496087.png)
![N'-(4-ethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496090.png)
![N'-(3,4-dimethoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496097.png)

![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B6496118.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B6496121.png)
![N'-cyclohexyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496137.png)
![3-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide](/img/structure/B6496142.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide](/img/structure/B6496149.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B6496155.png)